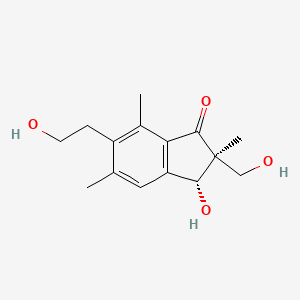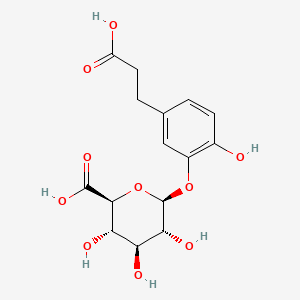
Dihydrocaffeic acid 3-O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocaffeic acid 3-O-glucuronide is an organic compound that belongs to the class of phenolic glycosides . It is a derivative of dihydrocaffeic acid (DHCA), a phenolic acid bearing a catechol ring and a three-carbon side chain . DHCA is found in minor amounts in numerous plants and fungi of different origins .
Synthesis Analysis
The synthesis of dihydrocaffeic acid 3-O-glucuronide involves the action of the enzyme uridine diphosphate (UDP)-glucuronosyltransferase . Dihydrocaffeic acid forms dihydrocaffeic acid-3’-O-glucuronide with the help of this enzyme .Molecular Structure Analysis
The molecular weight of Dihydrocaffeic acid 3-O-glucuronide is 358.2974 and its chemical formula is C15H18O10 .Chemical Reactions Analysis
Phenolic compounds like dihydrocaffeic acid undergo several reactions such as glucuronidation, sulfonation, and methylation . In the case of dihydrocaffeic acid, it forms dihydrocaffeic acid-3’-O-glucuronide through glucuronidation .Physical And Chemical Properties Analysis
Dihydrocaffeic acid is a white to beige to orange powder. It has a molecular weight of 182.17 g/mol and a melting point of 136 °C. It is soluble in water and ethanol and has very limited solubility in nonpolar organic solvents .科学的研究の応用
Photo-Protection in Skin Cells : Dihydrocaffeic acid has shown potential as a candidate for photo-protection by reducing cytotoxicity and pro-inflammatory cytokine production in human keratinocyte HaCaT cells following UV radiation. This suggests its applicability in skin protection and possibly in the prevention of skin cancers caused by UV exposure (Poquet, Clifford, & Williamson, 2008).
Metabolic Fate and Bioavailability : Research has investigated the metabolic fate of dihydrocaffeic acid, finding that it is rapidly absorbed and excreted in urine as free and conjugated forms, including glucuronide conjugates. This study provides insights into its metabolism and potential bioavailability in humans (Poquet, Clifford, & Williamson, 2008).
Biomarkers of Coffee Consumption : Dihydrocaffeic acid 3-O-glucuronide has been identified as a potential sensitive biomarker for coffee consumption. This is significant for studies related to dietary habits and their health implications (Stalmach et al., 2009).
Antioxidant and Anti-inflammatory Effects : Microbial-derived phenolic acids and their conjugates, including dihydrocaffeic acid 3-O-β-D-glucuronide, have shown protective effects against neuroinflammation and oxidative stress. These findings indicate potential therapeutic applications in neurodegenerative diseases (González de Llano et al., 2023).
Anticancer Activity : Dihydrocaffeic acid has displayed anticancer potential in various cancer cell lines, indicating its possible role in cancer prevention and treatment. Further research is required to understand the mechanism of its action (Santana-Gálvez et al., 2020).
作用機序
将来の方向性
Dihydrocaffeic acid and its derivatives have attracted the interest of various research groups in many fields of science, from food to biomedical applications . The protective effect of DHCA and its derivatives on cells subjected to oxidative stress and inflammation has been acknowledged in many studies, both in vitro and in vivo . Future research may continue to explore the health benefits and therapeutic, industrial, and nutritional potential of dihydrocaffeic acid and its derivatives .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1,3,5,10-13,15-16,19-21H,2,4H2,(H,17,18)(H,22,23)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELQNMHOLDHBFA-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678637 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocaffeic acid 3-O-glucuronide | |
CAS RN |
1187945-71-6 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
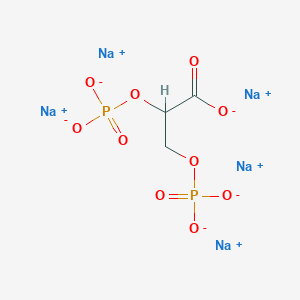
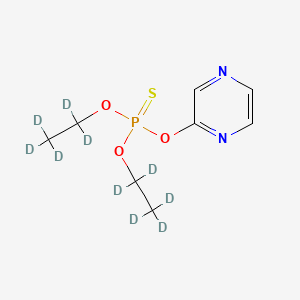
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
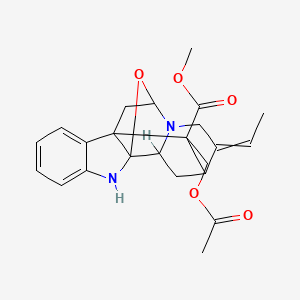
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
